

# 1-(4-Bromophenylsulfonyl)pyrrolidine physical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-(4-Bromophenylsulfonyl)pyrrolidine

Cat. No.: B156723

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **1-(4-Bromophenylsulfonyl)pyrrolidine**

## Abstract

**1-(4-Bromophenylsulfonyl)pyrrolidine** is a synthetic organic compound featuring a convergence of three key chemical moieties: a para-substituted bromophenyl ring, a sulfonamide linker, and a saturated pyrrolidine heterocycle. This unique structural combination makes it a valuable building block in medicinal chemistry and materials science, offering a scaffold for the development of novel therapeutic agents and functional materials. The presence of the bromine atom provides a reactive handle for further chemical elaboration via cross-coupling reactions, while the sulfonamide and pyrrolidine groups are prevalent in numerous biologically active molecules. This technical guide provides a comprehensive overview of the core physical properties, a validated synthetic workflow, detailed spectroscopic characterization, and essential safety protocols for **1-(4-Bromophenylsulfonyl)pyrrolidine**, designed for researchers and professionals in drug development and chemical synthesis.

## Core Physicochemical Characteristics

**1-(4-Bromophenylsulfonyl)pyrrolidine** is a stable, solid compound under standard laboratory conditions. Its core properties are derived from its constituent parts: the aromatic sulfonyl group imparts rigidity and specific electronic properties, while the pyrrolidine ring provides a defined three-dimensional conformation.

Property	Value	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>12</sub> BrNO <sub>2</sub> S	[1][2]
Molecular Weight	290.18 g/mol	[1][2]
CAS Number	136350-52-2	[1][2]
Appearance	White to off-white solid	[2]
Melting Point	80-84 °C	[2]
Boiling Point	383.1 ± 44.0 °C (Predicted)	[2]
Density	1.583 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2]
Storage	Sealed in a dry environment at room temperature	[2]

## Synthesis and Characterization

### Synthetic Pathway Rationale

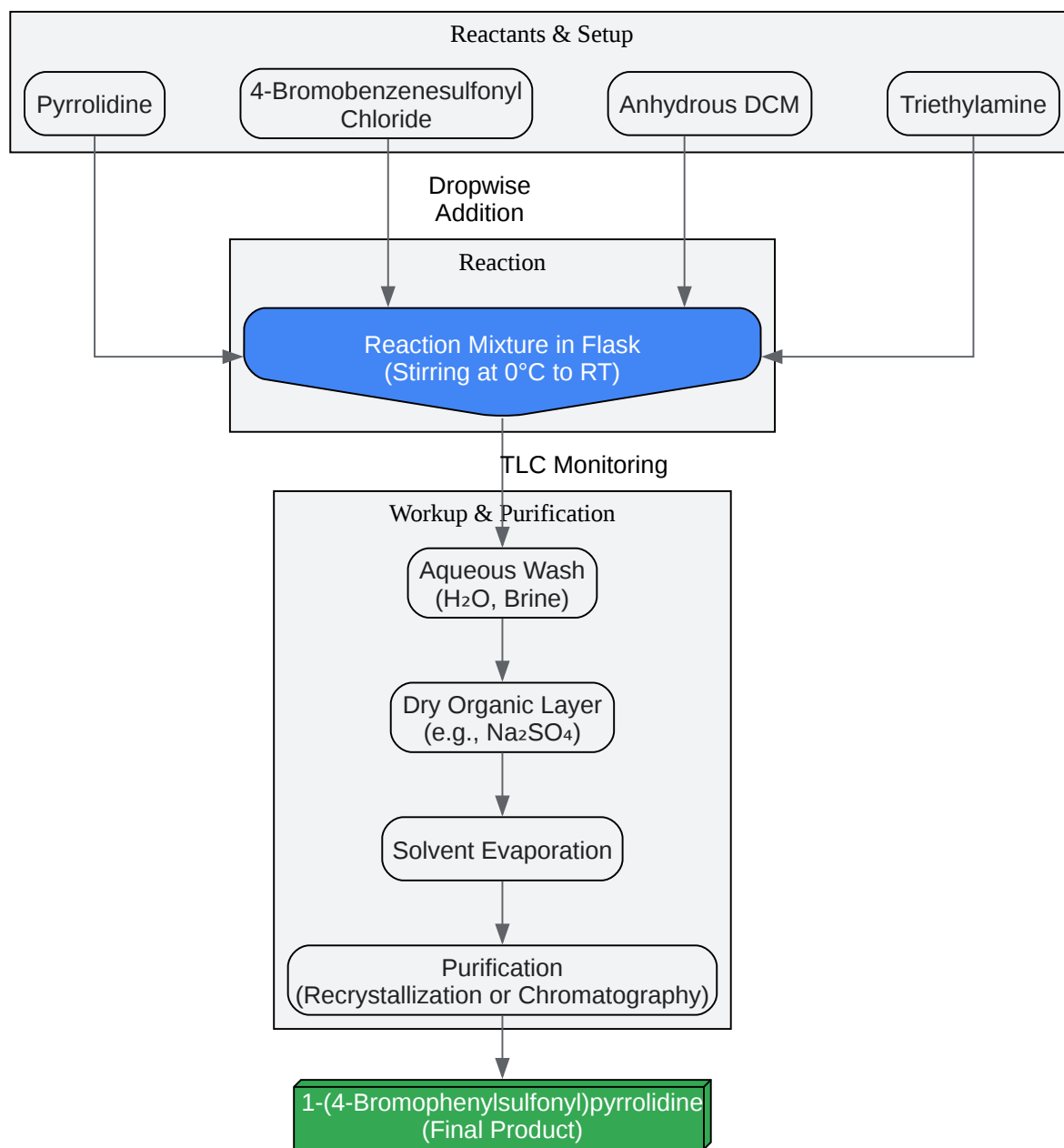
The synthesis of **1-(4-Bromophenylsulfonyl)pyrrolidine** is most efficiently achieved via a nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and pyrrolidine. This is a classic and robust method for forming sulfonamides.

#### Causality of Experimental Choices:

- **Reactants:** 4-bromobenzenesulfonyl chloride serves as the electrophile, with the highly reactive sulfonyl chloride group being an excellent leaving group. Pyrrolidine, a cyclic secondary amine, acts as the nucleophile, with its nitrogen lone pair attacking the electrophilic sulfur atom.
- **Base:** A non-nucleophilic tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. Its purpose is to act as a proton scavenger, neutralizing the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the pyrrolidine reactant, which would render it non-nucleophilic and halt the reaction.

- **Solvent:** An anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.
- **Temperature Control:** The reaction is initiated at 0 °C (ice bath) to control the initial exothermic release of heat upon addition of the highly reactive sulfonyl chloride. This prevents potential side reactions and ensures a controlled reaction rate.

## General Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **1-(4-Bromophenylsulfonyl)pyrrolidine**.

## Detailed Experimental Protocol

This protocol describes a general, self-validating procedure for the synthesis of the title compound.

### Materials:

- Pyrrolidine (1.0 eq)
- 4-Bromobenzenesulfonyl chloride (1.05 eq)
- Triethylamine (1.2 eq)
- Anhydrous Dichloromethane (DCM)
- Deionized Water
- Saturated Sodium Bicarbonate Solution
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) or Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )

### Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve pyrrolidine and triethylamine in anhydrous DCM. Cool the flask to 0 °C using an ice-water bath.
- **Addition of Sulfonyl Chloride:** Dissolve 4-bromobenzenesulfonyl chloride in a separate volume of anhydrous DCM. Add this solution dropwise to the stirred pyrrolidine solution over 30 minutes, ensuring the internal temperature remains below 5 °C.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours.
- **Self-Validation (Monitoring):** Monitor the reaction's progress by Thin-Layer Chromatography (TLC). A complete reaction is indicated by the disappearance of the limiting reactant

(pyrrolidine).

- **Workup:** Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally, brine.
- **Isolation:** Dry the separated organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford **1-(4-bromophenylsulfonyl)pyrrolidine** as a white to off-white solid.

## Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. The following data are based on the known structure and analogous compounds.<sup>[3]</sup>

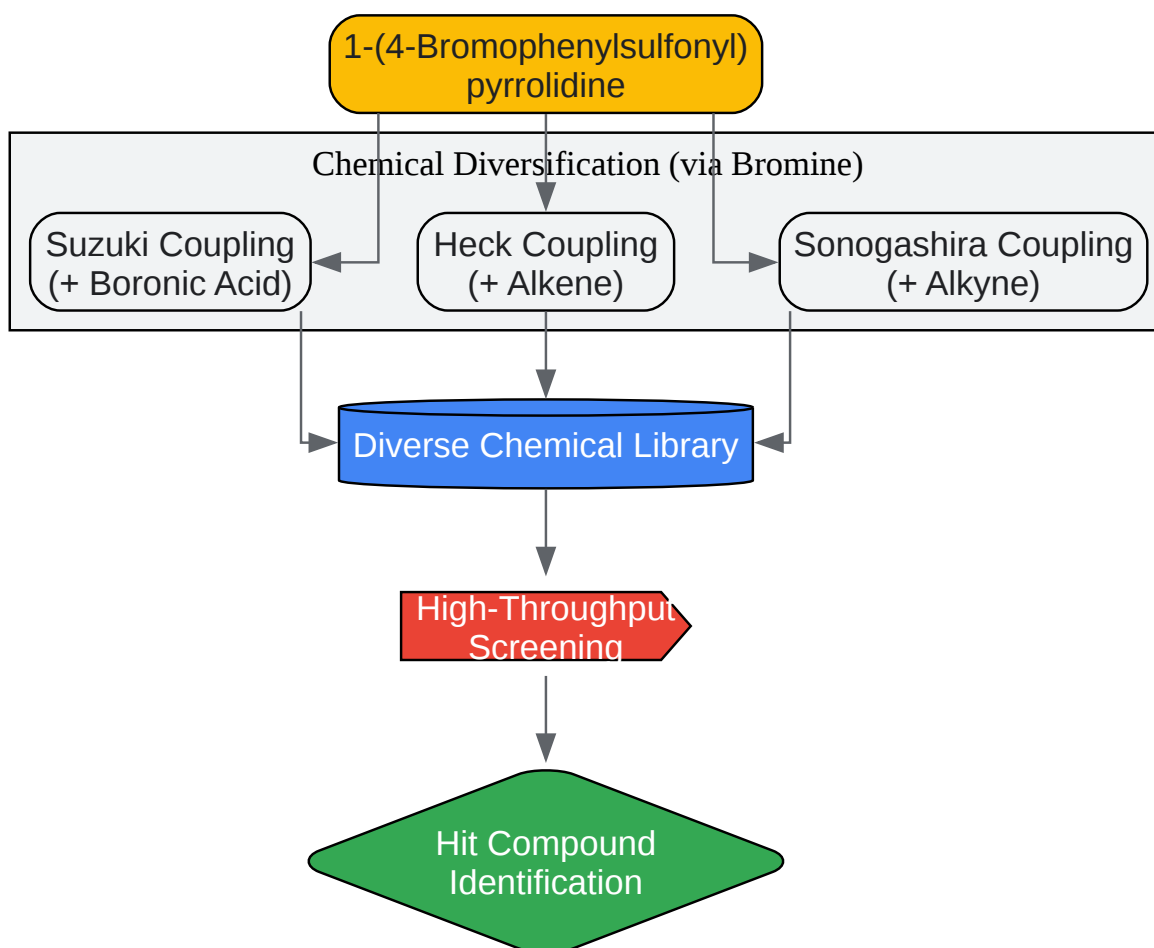
- **$^1\text{H}$  NMR (Proton NMR):** The spectrum is expected to show two distinct sets of signals.
  - **Aromatic Region ( $\delta$  7.5-7.9 ppm):** Two doublets corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.
  - **Aliphatic Region ( $\delta$  1.8-3.4 ppm):** Two multiplets (likely triplets) corresponding to the two sets of chemically non-equivalent methylene protons ( $-\text{CH}_2-$ ) of the pyrrolidine ring.
- **$^{13}\text{C}$  NMR (Carbon NMR):** The spectrum should display six distinct signals.
  - **Aromatic Region ( $\delta$  125-145 ppm):** Four signals for the four unique carbon environments of the bromophenyl group.
  - **Aliphatic Region ( $\delta$  24-64 ppm):** Two signals corresponding to the two different methylene carbons of the pyrrolidine ring.
- **IR (Infrared) Spectroscopy:** Key vibrational frequencies confirm the presence of the principal functional groups.

- $\sim 1350\text{ cm}^{-1}$  and  $\sim 1160\text{ cm}^{-1}$ : Strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O).
- $\sim 3000\text{-}2850\text{ cm}^{-1}$ : C-H stretching of the aliphatic pyrrolidine ring.
- $\sim 3100\text{-}3000\text{ cm}^{-1}$ : Aromatic C-H stretching.
- Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight.
  - Molecular Ion Peak ( $M^+$ ): A prominent peak at  $m/z$  290. The key feature will be the isotopic pattern of bromine, showing two peaks of nearly equal intensity at  $M^+$  (containing  $^{79}\text{Br}$ ) and  $M+2$  (containing  $^{81}\text{Br}$ ).

## Relevance in Drug Discovery and Research

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in over 20 FDA-approved drugs, including agents for diabetes (Mitiglinide) and neurological disorders (Procyclidine).<sup>[4]</sup> Its conformational rigidity and ability to engage in hydrogen bonding make it an ideal component for designing molecules that fit into specific biological targets.

The sulfonamide group is another cornerstone of drug design, famously present in antibacterial sulfa drugs and a wide array of other therapeutics. **1-(4-Bromophenylsulfonyl)pyrrolidine** combines these two valuable motifs. The bromine atom serves as a versatile synthetic handle, allowing for the diversification of the core structure through reactions like Suzuki, Heck, or Sonogashira cross-coupling, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.



[Click to download full resolution via product page](#)

Caption: A conceptual flowchart for using the title compound in a drug discovery program.

## Safety and Handling

While specific toxicity data for **1-(4-bromophenylsulfonyl)pyrrolidine** is not extensively documented, prudent laboratory practices are required, particularly concerning the handling of its precursors.

- Precautionary Measures:
  - The reactant, pyrrolidine, is a highly flammable, corrosive, and toxic liquid that causes severe skin burns and eye damage.[5][6] All manipulations involving pyrrolidine must be conducted in a certified chemical fume hood.



- 4-bromobenzenesulfonyl chloride is a corrosive solid and should be handled with care.
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
- Safe Handling: Handle the final solid product in a well-ventilated area. Avoid creating dust. Wash hands thoroughly after handling.
- Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.<sup>[2][7]</sup>

## References

- PubChem. (n.d.). 1-(4-Bromophenyl)pyrrolidine. National Center for Biotechnology Information.
- TCI Chemicals. (2025). Safety Data Sheet: 4-Bromophenacyl Bromide.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(3-(4-Bromophenoxy)propyl)pyrrolidine. Retrieved from a representative AK Scientific, Inc.
- CPACChem. (n.d.). Safety Data Sheet: Pyrrolidine.
- BenchChem. (n.d.). Physical and chemical characteristics of 1-((2-Bromophenyl)sulfonyl)pyrrolidine.
- Merck Index. (n.d.). Pyrrolidine.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-((2-Bromophenyl)sulfonyl)pyrrolidine.
- PubChem. (n.d.). 1-(Phenylsulfonyl)pyrrolidine. National Center for Biotechnology Information.
- Scirp.org. (n.d.). 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl) ethanone in Heterocyclic Synthesis. Scientific Research Publishing.
- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 1-(4-BROMOPHENYLSULFONYL)PYRROLIDINE | 136350-52-2 [chemicalbook.com]
- 2. 1-(4-BROMOPHENYLSULFONYL)PYRROLIDINE CAS#: 136350-52-2 [amp.chemicalbook.com]
- 3. scirp.org [scirp.org]
- 4. enamine.net [enamine.net]
- 5. fishersci.com [fishersci.com]
- 6. cpachem.com [cpachem.com]
- 7. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [1-(4-Bromophenylsulfonyl)pyrrolidine physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156723#1-4-bromophenylsulfonyl-pyrrolidine-physical-properties]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)